- Process for the synthesis of rocuronium bromide, World Intellectual Property Organization, , ,
Cas no 159325-45-8 ((2a,3a,5a,16b)-2,3-Epoxy-16-(1-pyrrolidinyl)androstan-17-one)
159325-45-8 structure
Product Name:(2a,3a,5a,16b)-2,3-Epoxy-16-(1-pyrrolidinyl)androstan-17-one
Número CAS:159325-45-8
MF:C23H35NO2
Megavatios:357.529506921768
CID:109175
PubChem ID:16063837
Update Time:2025-04-18
(2a,3a,5a,16b)-2,3-Epoxy-16-(1-pyrrolidinyl)androstan-17-one Propiedades químicas y físicas
Nombre e identificación
-
- Androstan-17-one,2,3-epoxy-16-(1-pyrrolidinyl)-, (2a,3a,5a,16b)-
- (2α,3α,5α,16β)-2,3-Epoxy-16-(1-pyrrolidinyl)androstan-17-one
- AND017
- 2α,3α-epoxy-16β-(1-pyrrolidinyl)-5α-androstan-17-one
- 2α,3α-epoxy-16β-(1-pyrrolidinyl)-5α-androstane-17-one
- A,16
- A,3
- A,5
- Androstan-17-one,2,3-epoxy-16-(1-pyrrolidinyl)-, (2
- ZZMJTNMGPPBIOY-CLGWBQSRSA-N
- 2,3-Epoxy-16-(1-pyrrolidinyl)androstan-17-one
- Androstan-17-one,2,3-epoxy-16-(1-pyrrolidinyl)
- 2,3-epoxy-16-(1-pyrrolidinyl)-, (2α,3α,5α,16β)-
- Rocuronium Bromide Impurity 21
- (2a,3a,5a,16b)-2,3-Epoxy-16-(1-pyrrolidinyl)androstan-17-one
- SCHEMBL3836731
- DTXSID60717849
- EC 810-472-7
- (2alphalpha,3alphalpha,5alphalpha,16beta)-2,3-Epoxy-16-(1-pyrrolidinyl)androstan-17-one
- 159325-45-8
- (2S,3aS,3bR,5aS,6aS,7aR,8aS,8bS,10aS)-8a,10a-dimethyl-2-(pyrrolidin-1-yl)hexadecahydro-1H-cyclopenta[7,8]phenanthro[2,3-b]oxiren-1-one
- 2alpha,3alpha-epoxy-16beta-(1-pyrrolidinyl)-5alpha-androstan-17-one
- (1S,2S,4R,6S,8S,11R,12S,14S,16S)-2,16-dimethyl-14-(pyrrolidin-1-yl)-5-oxapentacyclo[9.7.0.0,.0,.0,octadecan-15-one
- Androstan-17-one,2,3-epoxy-16-(1-pyrrolidinyl)-(2alpha,3alpha,5alpha,16alpha,17beta)-
-
- Renchi: 1S/C23H35NO2/c1-22-8-7-16-15(6-5-14-11-19-20(26-19)13-23(14,16)2)17(22)12-18(21(22)25)24-9-3-4-10-24/h14-20H,3-13H2,1-2H3/t14-,15+,16-,17-,18-,19-,20+,22-,23-/m0/s1
- Clave inchi: ZZMJTNMGPPBIOY-CLGWBQSRSA-N
- Sonrisas: O1[C@H]2C[C@@H]3CC[C@H]4[C@@H]5C[C@@H](C([C@@]5(C)CC[C@@H]4[C@@]3(C)C[C@@H]12)=O)N1CCCC1
Atributos calculados
- Calidad precisa: 357.26700
- Masa isotópica única: 357.266779359g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 26
- Cuenta de enlace giratorio: 1
- Complejidad: 628
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 9
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4.5
- Superficie del Polo topológico: 32.8Ų
Propiedades experimentales
- PSA: 32.84000
- Logp: 3.98770
(2a,3a,5a,16b)-2,3-Epoxy-16-(1-pyrrolidinyl)androstan-17-one PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | E589755-10mg |
(2a,3a,5a,16b)-2,3-Epoxy-16-(1-pyrrolidinyl)androstan-17-one |
159325-45-8 | 10mg |
$150.00 | 2023-05-18 | ||
| TRC | E589755-50mg |
(2a,3a,5a,16b)-2,3-Epoxy-16-(1-pyrrolidinyl)androstan-17-one |
159325-45-8 | 50mg |
$603.00 | 2023-05-18 | ||
| TRC | E589755-100mg |
(2a,3a,5a,16b)-2,3-Epoxy-16-(1-pyrrolidinyl)androstan-17-one |
159325-45-8 | 100mg |
$ 155.00 | 2023-09-07 | ||
| TRC | E589755-250mg |
(2a,3a,5a,16b)-2,3-Epoxy-16-(1-pyrrolidinyl)androstan-17-one |
159325-45-8 | 250mg |
$351.00 | 2023-05-18 | ||
| TRC | E589755-1000mg |
(2a,3a,5a,16b)-2,3-Epoxy-16-(1-pyrrolidinyl)androstan-17-one |
159325-45-8 | 1g |
$1045.00 | 2023-05-18 |
(2a,3a,5a,16b)-2,3-Epoxy-16-(1-pyrrolidinyl)androstan-17-one Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Solvents: Methanol ; 20 - 24 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 20 - 24 °C; 24 °C → 60 °C; 30 min, 60 - 65 °C; 65 °C → 40 °C
1.3 40 °C; 40 °C → 60 °C; 30 - 45 min, 60 - 65 °C; 65 °C → rt
1.4 Solvents: Water ; 30 min, 5 °C
1.5 Solvents: Methanol ; rt; rt → 60 °C; 20 - 30 min, 60 - 65 °C
1.6 Solvents: Water ; 20 min, 60 - 65 °C; 30 min, 65 - 70 °C; 30 - 40 min, 65 °C → 0 °C; 20 min, 0 - 5 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 20 - 24 °C; 24 °C → 60 °C; 30 min, 60 - 65 °C; 65 °C → 40 °C
1.3 40 °C; 40 °C → 60 °C; 30 - 45 min, 60 - 65 °C; 65 °C → rt
1.4 Solvents: Water ; 30 min, 5 °C
1.5 Solvents: Methanol ; rt; rt → 60 °C; 20 - 30 min, 60 - 65 °C
1.6 Solvents: Water ; 20 min, 60 - 65 °C; 30 min, 65 - 70 °C; 30 - 40 min, 65 °C → 0 °C; 20 min, 0 - 5 °C
Referencia
(2a,3a,5a,16b)-2,3-Epoxy-16-(1-pyrrolidinyl)androstan-17-one Raw materials
(2a,3a,5a,16b)-2,3-Epoxy-16-(1-pyrrolidinyl)androstan-17-one Preparation Products
(2a,3a,5a,16b)-2,3-Epoxy-16-(1-pyrrolidinyl)androstan-17-one Literatura relevante
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
159325-45-8 ((2a,3a,5a,16b)-2,3-Epoxy-16-(1-pyrrolidinyl)androstan-17-one) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Proveedores recomendados
Amadis Chemical Company Limited
Miembros de la medalla de oro
Proveedor de China
Reactivos
Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Zhejiang Brunova Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Handan Zechi Trading Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote